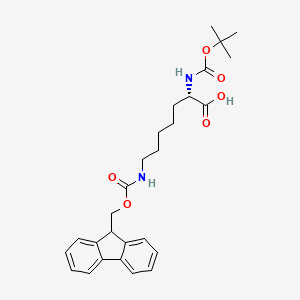
2,3-Dibromo-5,6-dimethoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5,6-dimethoxypyrazine: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dibromo-5,6-dimethoxypyrazine typically involves the bromination of 5,6-dimethoxypyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
2,3-Dibromo-5,6-dimethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Reduction Reactions: Zinc in acetic acid or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Reactions: Substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: 5,6-Dimethoxypyrazine.
Scientific Research Applications
2,3-Dibromo-5,6-dimethoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrazine derivatives.
Mechanism of Action
Comparison with Similar Compounds
2,3-Dichloro-5,6-dimethoxypyrazine: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-5,6-dihydroxypyrazine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3-Dibromo-5,6-dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness:
2,3-Dibromo-5,6-dimethoxypyrazine is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and electronic properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6Br2N2O2 |
|---|---|
Molecular Weight |
297.93 g/mol |
IUPAC Name |
2,3-dibromo-5,6-dimethoxypyrazine |
InChI |
InChI=1S/C6H6Br2N2O2/c1-11-5-6(12-2)10-4(8)3(7)9-5/h1-2H3 |
InChI Key |
DJYIHODFAUYXCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C(=N1)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)












